4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine
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Overview
Description
This compound is a versatile chemical with remarkable potential in scientific research. It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
Molecular Structure Analysis
The molecular structure of this compound includes both pyrazole and pyrimidine rings . Its empirical formula is C20H11F6N3O, and it has a molecular weight of 423.31 .Physical And Chemical Properties Analysis
This compound is a yellow to orange powder . It is soluble in DMSO at 5 mg/mL when warmed .Scientific Research Applications
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives have been recognized for their potential as antitumor agents . The structural motif of this compound, which includes both pyrazole and pyrimidine rings, is a significant scaffold in medicinal chemistry due to its synthetic versatility . This allows for structural modifications that can enhance its interaction with biological targets, potentially leading to the development of new cancer therapies.
Enzymatic Inhibitory Activity
The compound’s ability to act as an enzymatic inhibitor is another promising application. It has been shown to exhibit inhibitory activity against certain enzymes, which could be leveraged in the design of drugs aimed at treating diseases where enzyme regulation is crucial .
Biological Activities in Aquaculture
In aquaculture, the compound has been studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss . It has been linked to the modulation of oxidative stress and the activity of enzymes like acetylcholinesterase (AchE), which are vital for the nervous system’s function .
Photophysical Properties for Material Science
The compound’s significant photophysical properties make it an interesting candidate for material science applications. Its narrow absorption peaks and fluorescence capabilities suggest potential uses in optical sensing, photocatalysis, and organic electronic devices .
Selective Antagonist in Receptor Studies
As a selective antagonist, this compound is used in scientific research to study the function of specific receptors, such as the estrogen receptor beta (ERβ). Its selectivity can help understand receptor functions and contribute to the development of receptor-targeted drugs .
Photosensitizer in Photodynamic Therapy
The compound’s role as a photosensitizer in photodynamic therapy is an area of interest. Its ability to generate reactive oxygen species upon light activation can be utilized to target and destroy cancer cells .
Antioxidant Properties
The antioxidant properties of pyrazolo[1,5-a]pyrimidine derivatives can be harnessed in the development of treatments for diseases associated with oxidative stress. By scavenging free radicals, compounds like this can help mitigate cellular damage .
Chemical Sensing and Detection
Lastly, the compound’s structural features may allow it to be used in chemical sensing and detection. Its specific interactions with other molecules could be exploited in the development of sensors for environmental monitoring or diagnostic purposes .
Mechanism of Action
Target of Action
The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is a type of estrogen receptor, a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen (estradiol). This compound is a highly selective antagonist of ERβ, meaning it binds to this receptor and blocks its action .
Mode of Action
As a selective antagonist of ERβ, this compound binds to the receptor and inhibits its action . It has a 36-fold selectivity for ERβ over another type of estrogen receptor, ERα . This means it is much more likely to bind to and inhibit ERβ than ERα.
Pharmacokinetics
It is soluble in dmso, which suggests it could be administered in a solution .
Result of Action
The result of this compound’s action is the inhibition of ERβ. This can have various effects depending on the context. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, this compound significantly enhanced cell growth .
properties
IUPAC Name |
4-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-12-11-14(24-7-9-26-10-8-24)25-17(22-12)15(13-5-3-2-4-6-13)16(23-25)18(19,20)21/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVMIAUAYJNOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49664986 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
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